molecular formula C21H24N4O4 B2559827 N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1005298-28-1

N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2559827
CAS No.: 1005298-28-1
M. Wt: 396.447
InChI Key: XNMSUJOLOQBJET-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a pyrimidine-based chemical compound intended for non-human research applications. Pyrimidine derivatives represent a significant class of nitrogen-containing aromatic heterocyclic compounds, which are fundamental structures found in DNA and RNA . A substantial body of scientific literature has documented that novel pyrimidine and fused-ring pyrimidine compounds, such as furopyrimidines and related analogs, demonstrate considerable potential for various biological research applications . These compounds are frequently investigated for their anti-proliferative properties and as potential inhibitors of specific biological targets, including EGFR tyrosine kinase, an enzyme implicated in cellular proliferation and growth pathways . The structural core of this compound suggests it may share relevant physicochemical properties with other investigated molecules, making it a candidate for fundamental biochemical and pharmacological research. This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets and handling information should be consulted prior to use.

Properties

IUPAC Name

N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-4-15-12-23-19-17(18(15)29-5-2)20(27)25(21(28)24(19)3)13-16(26)22-11-14-9-7-6-8-10-14/h6-10,12H,4-5,11,13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSUJOLOQBJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide generally involves multiple reaction steps:

  • Initial Step: : The synthesis starts with the reaction of ethyl-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzylamine.

  • Formation of Intermediate: : This reaction yields an intermediate that undergoes further reaction with ethyl acetate under controlled conditions.

  • Final Step: : The intermediate is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final compound in pure form.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. Catalysts may be used to optimize yield and reduce reaction times. Automated systems would ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized using agents like potassium permanganate.

  • Reduction: : It can be reduced with hydrogen in the presence of a palladium catalyst.

  • Substitution: : It can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic medium, moderate temperature.

  • Reduction: : Hydrogen gas, palladium catalyst, room temperature.

  • Substitution: : Halogenated solvents, nucleophiles like amines or thiols, ambient temperature.

Major Products

  • Oxidation Products: : Formation of corresponding carboxylic acids or ketones.

  • Reduction Products: : Formation of amines or alcohols depending on the extent of reduction.

  • Substitution Products: : Varied, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide has been explored for its potential therapeutic effects in various diseases. Its structure suggests possible activity as a ligand in binding studies, which may lead to the development of new drugs targeting specific biological pathways.

Research indicates that this compound exhibits potential biological activities due to its unique chemical structure. It has been investigated for:

  • Antimicrobial Activity : Studies have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : The compound has also demonstrated activity against fungi like Candida albicans.

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a starting material for synthesizing other complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile building block in organic synthesis.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of N-benzyl derivatives against common pathogens using the disc diffusion method. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics.

Case Study 2: Molecular Docking Studies

In silico studies were conducted to assess the binding affinity of this compound with various biological targets. Molecular docking simulations revealed favorable interactions with key enzymes involved in disease pathways.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. Its unique structure allows it to fit into specific binding sites, altering the activity of the target molecule and modulating biological pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine/Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrido[2,3-d]pyrimidin-2,4-dione 5-ethoxy, 6-ethyl, 1-methyl, N-benzyl acetamide Ethoxy, acetamide, bicyclic core N/A
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(...) Benzo[e][1,4]diazepine Butenyl, pyrimido[4,5-d]pyrimidin-2-one, methylphenyl Butenyl, pyrimido-pyrimidine
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide Dihydropyrimidin-2-thione 4-methyl, thioether-linked acetamide Thioether, N-benzyl
N-{3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Thieno[2,3-d]pyrimidine 5-phenyl, phenoxy linkage, acetamide Thiophene, phenoxy

Key Observations:

The benzo[e][1,4]diazepine in introduces a seven-membered ring, reducing rigidity . The dihydropyrimidin-2-thione in lacks a fused ring system, simplifying synthesis but possibly reducing target selectivity .

Substituent Effects: The ethoxy and ethyl groups in the target compound likely enhance lipophilicity (logP) compared to the methyl and phenyl groups in and . This could improve membrane permeability but may reduce aqueous solubility.

Synthetic Feasibility: reports a 66% yield for its compound, suggesting efficient synthesis despite the thioether linkage. ’s compound has a 50% yield, indicating moderate synthetic difficulty, possibly due to the thienopyrimidine core .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups Bioavailability Predictors
Target Compound Not reported ~439.5 (estimated) Ethoxy, acetamide High logP (predicted), moderate PSA
Compound 196 ~347.4 Thioether, acetamide Moderate logP, high PSA
Compound 190–191 362.0 Thiophene, phenoxy High logP, low PSA

Key Observations:

  • Melting Points : ’s compound has a higher melting point (196°C) than ’s (190–191°C), likely due to stronger intermolecular interactions from the thioether and hydrogen-bonding acetamide group . The target compound’s melting point is unreported but may align with due to similar lipophilic substituents.
  • ’s thioether and ’s phenoxy groups introduce polarizable atoms, balancing logP and permeability .

Pharmacological Implications

  • Target Compound: The pyrido-pyrimidine core is structurally analogous to kinase inhibitors (e.g., PI3K inhibitors), where the bicyclic system mimics ATP’s adenine binding. The ethoxy group may enhance metabolic stability compared to ’s phenoxy group, which is prone to oxidative degradation .
  • ’s Compound : The pyrimido[4,5-d]pyrimidin-2-one moiety may confer dual kinase inhibition (e.g., JAK/STAT pathways), but the bulky benzo[e]diazepine ring could limit blood-brain barrier penetration .

Biological Activity

N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Composition

The compound has the following chemical properties:

PropertyValue
Molecular Weight396.44 g/mol
Molecular FormulaC21H24N4O4
SMILESCCc1cnc2c(C(N(CC(NCc3ccccc3)=O)C(N2C)=O)=O)c1OCC
Polar Surface Area73.493 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

This compound belongs to the pyrido[2,3-d]pyrimidine family, which has been associated with various pharmacological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, pyrimidine derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, including lung and breast cancers .

Mechanism of Action :
The anticancer activity is often attributed to the inhibition of key enzymes involved in nucleotide synthesis, which is crucial for DNA replication and repair. This leads to apoptosis in cancer cells and prevents tumor growth.

Antimicrobial Activity

N-benzyl derivatives have also demonstrated antimicrobial properties. Studies have shown that certain pyrimidine compounds inhibit the growth of bacterial strains and fungi through mechanisms that disrupt cellular processes or cell wall synthesis .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, some studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, providing a therapeutic avenue for inflammatory diseases .

Study 1: Anticancer Evaluation

A recent study evaluated the efficacy of a related pyrido[2,3-d]pyrimidine compound against A431 vulvar epidermal carcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting the potential of these compounds as anticancer agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various pyrimidine derivatives. The study found that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (MIC < 50 µg/mL), suggesting their potential as new antimicrobial agents .

Q & A

Q. Critical Parameters :

  • Solvent polarity (e.g., ethanol vs. DMF) affects reaction kinetics.
  • Temperature control during reflux prevents side reactions.
  • Stoichiometric ratios of reagents (e.g., 1:1 aldehyde-to-amine ratio) optimize yield .

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or LC-MS data often arise from tautomerism, impurities, or crystallographic packing effects. Methodological strategies include:

  • Multi-technique validation : Compare 1H^1H NMR (e.g., δ 2.03 ppm for CH3_3 groups in DMSO-d6_6 ), 13C^{13}C NMR, and LC-MS (e.g., m/z 362.0 [M+H]+^+ ) to confirm molecular weight and functional groups.
  • X-ray crystallography : Resolve ambiguous proton assignments by determining the crystal structure, as demonstrated for related pyridopyrimidine derivatives .
  • Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data .

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques and their applications:

Technique Application Example Data
1H^1H NMRAssign protons in the benzyl and pyrimidine moietiesδ 7.28–7.5 (m, 5H, C6_6H5_5)
LC-MSConfirm molecular weight and puritym/z 376.0 [M+H]+^+ (purity >95%)
HPLCQuantify impuritiesRetention time: 8.2 min (95% purity)

Note : FT-IR and elemental analysis are complementary for verifying functional groups (e.g., C=O at 1700 cm1^{-1}) and stoichiometry .

Advanced Question: How can reaction yields be optimized for pyrido[2,3-d]pyrimidine derivatives?

Answer:
Yield optimization requires addressing:

  • Catalyst selection : Palladium catalysts enhance cyclization efficiency in reductive amination steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures .
  • Additives : Use of 1-hydroxybenzotriazole (HOBt) reduces racemization in amide coupling steps .
  • Workflow : Monitor reaction progress via TLC (e.g., hexane:ethyl acetate 3:1) and quench reactions at 80–90% conversion to minimize byproducts .

Case Study : A 58% yield was achieved for a related compound using ethanol as the solvent and triethylamine as a base .

Basic Question: How is compound purity assessed during synthesis?

Answer:

  • TLC : Monitor reaction progress using silica plates; target compounds typically exhibit Rf_f values of 0.3–0.5 in ethyl acetate/hexane .
  • HPLC : Quantify purity using a C18 column and UV detection at 254 nm .
  • Melting Point : Sharp melting points (e.g., 190–191°C ) indicate high crystallinity and purity.

Advanced Question: What methodologies are used to evaluate in vitro biological activity (e.g., enzyme inhibition)?

Answer:

  • Enzyme assays : Measure IC50_{50} values using fluorogenic substrates (e.g., for kinase inhibition).
  • Cellular models : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Docking studies : Perform molecular docking with targets like DHFR or COX-2 to rationalize activity .
  • Control experiments : Include reference inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .

Advanced Question: How do substituents on the pyridopyrimidine core influence physicochemical properties?

Answer:

  • Lipophilicity : Ethoxy and benzyl groups increase logP, enhancing membrane permeability (e.g., logP = 2.8 for related compounds ).
  • Solubility : Polar acetamide groups improve aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4 ).
  • Metabolic stability : Fluorine or trifluoromethyl groups reduce oxidative metabolism .

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